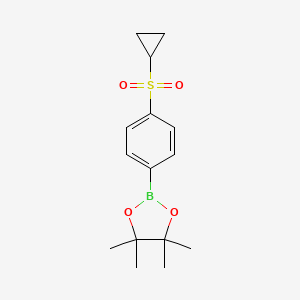

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester

CAS No.: 648906-27-8

Cat. No.: VC2860276

Molecular Formula: C15H21BO4S

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648906-27-8 |

|---|---|

| Molecular Formula | C15H21BO4S |

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | 2-(4-cyclopropylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13H,9-10H2,1-4H3 |

| Standard InChI Key | XSIXMQWYBMTLMS-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |

Introduction

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester is a versatile organoboron compound widely utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. Its unique structure, featuring a cyclopropylsulfonyl group, imparts specific reactivity and stability characteristics, making it valuable for forming carbon-carbon bonds in complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclopropylsulfonyl)phenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction requires a base, such as potassium carbonate, and a ligand like triphenylphosphine. Heating the reaction mixture facilitates the formation of the desired product.

Applications in Organic Synthesis

This compound is primarily used in Suzuki–Miyaura coupling reactions, which involve palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction typically occurs at elevated temperatures.

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki–Miyaura Coupling | Palladium catalyst, base, elevated temperature | Biaryl compounds |

| Oxidation | Oxidizing agents like hydrogen peroxide | Boronic acids or esters |

| Substitution | Nucleophiles such as amines or alcohols | Substituted compounds |

Biological Activity and Research Applications

4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester exhibits potential therapeutic applications due to its ability to interact with enzymes and proteins. The boron atom can form complexes with hydroxyl groups in biomolecules, modulating enzyme activity and influencing metabolic pathways. This compound has shown anticancer properties by inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Stability and Protodeboronation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume